2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide
Overview
Description
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that includes a tetrahydrobenzo[b]thiophene scaffold, which is known for its biological activity.
Mechanism of Action
Target of Action
The primary target of this compound is the Nuclear factor erythroid 2-related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of antioxidant response element-dependent genes .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption prevents the degradation of NRF2, allowing it to translocate to the nucleus and initiate the transcription of antioxidant genes .
Biochemical Pathways
Upon activation, NRF2 induces the expression of NQO1 and HO-1 in Hepa-1c1c7 cells . NQO1 and HO-1 are well-known targets of the NRF2 transcription factor and play significant roles in the cellular defense system . NQO1 is involved in the detoxification of quinones, while HO-1 has anti-inflammatory and cytoprotective effects .
Pharmacokinetics
The compound exhibits moderate stability in human, rat, and mouse liver microsomes . This suggests that it has a favorable pharmacokinetic profile, with an optimum half-life (T 1/2) and intrinsic clearance (Cl int) . .
Result of Action
The compound exhibits anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated RAW 264.7 cells . It reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) . This suggests that the compound can effectively modulate the inflammatory response at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The compound 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide activates the NRF2 pathway, which is expected to exhibit anti-inflammatory activity . It has been confirmed as an activator of NQO1 and HO-1 expression, the two well-known targets of the NRF2 transcription factor .
Cellular Effects
In cellular studies, this compound has shown anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPS Ec)-stimulated murine macrophages (RAW 264.7 cells) . The anti-inflammatory activity of this compound is associated with its ability to activate NRF2 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its direct interaction with the Kelch domain of KEAP1, a redox sensor and adaptor protein that binds NRF2 into the CulIII ubiquitin ligase complex .
Temporal Effects in Laboratory Settings
The compound has shown no toxicity up to 100 μM on Hepa-1c1c7 and RAW 264.7 cells . The metabolic stability of this compound was studied in vitro using human, rat, and mouse liver microsomes and showed optimum half-life (T 1/2) and intrinsic clearance (Cl int) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide typically involves multiple steps. One common method includes the condensation of aromatic aldehydes with cyanoacetic esters and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by KF/basic Al2O3 at room temperature under ultrasound irradiation . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 2-amino-3-ethoxycarbonyl-4,5-tetramethylenethiophene
Uniqueness
2-(4-amino(5,6,7,8-tetrahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))-N-(3-morpholin-4-ylpropyl)acetamide is unique due to its specific structure that allows it to effectively activate the NRF2 pathway, making it a promising candidate for anti-inflammatory therapies with minimal side effects .
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-morpholin-4-ylpropyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2S2/c20-17-16-13-4-1-2-5-14(13)28-18(16)23-19(22-17)27-12-15(25)21-6-3-7-24-8-10-26-11-9-24/h1-12H2,(H,21,25)(H2,20,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGIUFUXSNIUIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C(N=C3S2)SCC(=O)NCCCN4CCOCC4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.